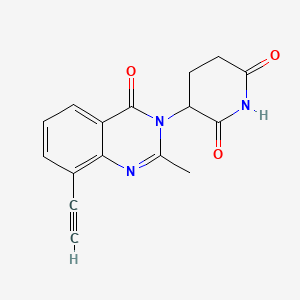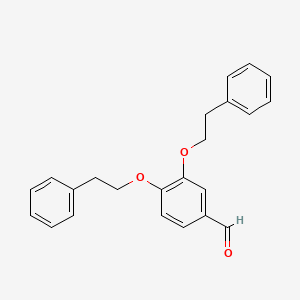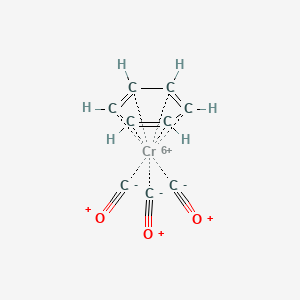
3-(Perfluorophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorophenyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a perfluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 3-(Perfluorophenyl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Perfluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The perfluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoxazoles and their derivatives.
Scientific Research Applications
3-(Perfluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
3-(Perfluorophenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(2-Fluorophenyl)isoxazol-5-amine
These compounds share a similar isoxazole core structure but differ in the substitution pattern on the phenyl ring. The presence of the perfluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and chemical stability, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H3F5N2O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H3F5N2O/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,15H2 |
InChI Key |
KPIGFDDAENADLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C2=C(C(=C(C(=C2F)F)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)





